

G140: A Technical Guide to the Inhibition of the cGAS-STING Pathway

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This technical guide offers an in-depth examination of **G140**, a potent and selective small-molecule inhibitor of the cyclic GMP-AMP synthase (cGAS). While not a direct inhibitor of the Stimulator of Interferon Genes (STING) protein, **G140** effectively abrogates the entire cGAS-STING signaling cascade by targeting its origin point. This document details the mechanism of action of **G140**, presents its inhibitory activity through structured quantitative data, outlines key experimental protocols for its evaluation, and visualizes the core biological and experimental frameworks.

The cGAS-STING Signaling Pathway

The cGAS-STING pathway is a fundamental component of the innate immune system, tasked with detecting the presence of cytosolic double-stranded DNA (dsDNA)—a key indicator of pathogenic invasion or cellular damage.^[1] The cascade begins when cGAS recognizes and binds to dsDNA.^[2] This binding event triggers a conformational change in cGAS, activating its enzymatic function to synthesize the second messenger 2',3'-cyclic GMP-AMP (2',3'-cGAMP) from ATP and GTP.^{[1][3]}

2',3'-cGAMP then binds to the STING protein, which is anchored in the membrane of the endoplasmic reticulum (ER).^{[4][5]} This binding activates STING, causing it to dimerize and translocate from the ER to the Golgi apparatus.^{[1][6]} In the Golgi, STING serves as a scaffold to recruit and activate TANK-binding kinase 1 (TBK1).^{[2][5]} Activated TBK1 phosphorylates both STING and the transcription factor Interferon Regulatory Factor 3 (IRF3).^{[3][6]}

Phosphorylated IRF3 forms a dimer, translocates to the nucleus, and drives the transcription of type I interferons (IFNs) and other pro-inflammatory cytokines, culminating in a robust immune response.[1][2]



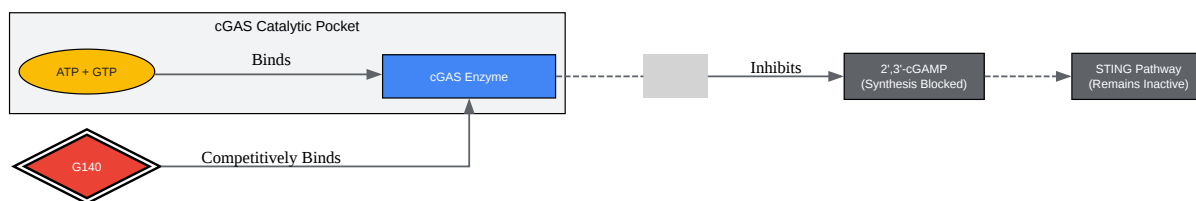
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Figure 1: The cGAS-STING signaling pathway.

G140: Mechanism of Action

G140 is a potent and selective small-molecule inhibitor of human cGAS.[5] Its mechanism of action is direct and competitive.[4] Co-crystallization studies have revealed that **G140** targets the catalytic pocket of the human cGAS enzyme.[4] By occupying this pocket, **G140** directly competes with the natural substrates, ATP and GTP, thereby preventing the synthesis of 2',3'-cGAMP.[4][7]

This action effectively decouples the detection of cytosolic dsDNA from the activation of the downstream STING-mediated immune response. By halting the production of the essential second messenger, **G140** prevents STING activation, TBK1 and IRF3 phosphorylation, and the subsequent expression of type I interferons.[5]



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Figure 2: Competitive inhibition of cGAS by **G140**.

Quantitative Data on G140 Activity

G140 demonstrates high potency against human cGAS with significant selectivity over its murine counterpart. In cellular models, it effectively inhibits the pathway at sub-micromolar to low-micromolar concentrations while exhibiting low cellular toxicity, providing a favorable therapeutic window.^{[1][8]}

Parameter	Target / Cell Line	Value	Reference(s)
Biochemical IC ₅₀	Human cGAS (h-cGAS)	14.0 nM	[1][8]
Murine cGAS (m-cGAS)	442 nM	[1][8]	
Cellular IC ₅₀	Human THP-1 Monocytes	1.70 μM	[1][8][9]
Primary Human Macrophages	0.86 μM	[1][9]	
Cell Viability LD ₅₀	Human THP-1 Monocytes	>100 μM	[1]

Table 1: Inhibitory Potency and Cytotoxicity of G140. IC₅₀ (Half-maximal inhibitory concentration) is the concentration of G140 required to inhibit 50% of cGAS activity or pathway signaling. LD₅₀ (Lethal dose, 50%) is the dose required to kill 50% of the cell population.

Key Experimental Protocols

The following protocols are representative methodologies for evaluating the activity of cGAS inhibitors like **G140**.

In Vitro Biochemical cGAS Activity Assay

Objective: To determine the biochemical IC₅₀ of **G140** against purified, recombinant human cGAS.

Principle: This assay directly measures the enzymatic production of 2',3'-cGAMP by recombinant cGAS in the presence of its substrates (ATP, GTP) and a DNA activator. The amount of cGAMP produced is quantified, typically via methods like LC-MS/MS or a commercially available ELISA kit.^[9]

Methodology:

- **Reaction Setup:** In a microplate, combine recombinant human cGAS protein, a DNA activator (e.g., Herring Testes DNA), and assay buffer.
- **Inhibitor Addition:** Add **G140** across a range of concentrations (e.g., 10-point serial dilution) to the appropriate wells. Include a vehicle control (e.g., DMSO) and a no-enzyme control.
- **Initiate Reaction:** Start the enzymatic reaction by adding a mixture of ATP and GTP. Incubate at the optimal temperature (e.g., 37°C) for a defined period (e.g., 60 minutes).
- **Reaction Quench:** Stop the reaction, often by heat inactivation or addition of EDTA.
- **cGAMP Quantification:** Measure the concentration of 2',3'-cGAMP in each well using a suitable detection method.
- **Data Analysis:** Calculate the percentage of inhibition at each **G140** concentration relative to the vehicle control. Plot the dose-response curve and fit to a four-parameter logistic equation to determine the IC₅₀ value.

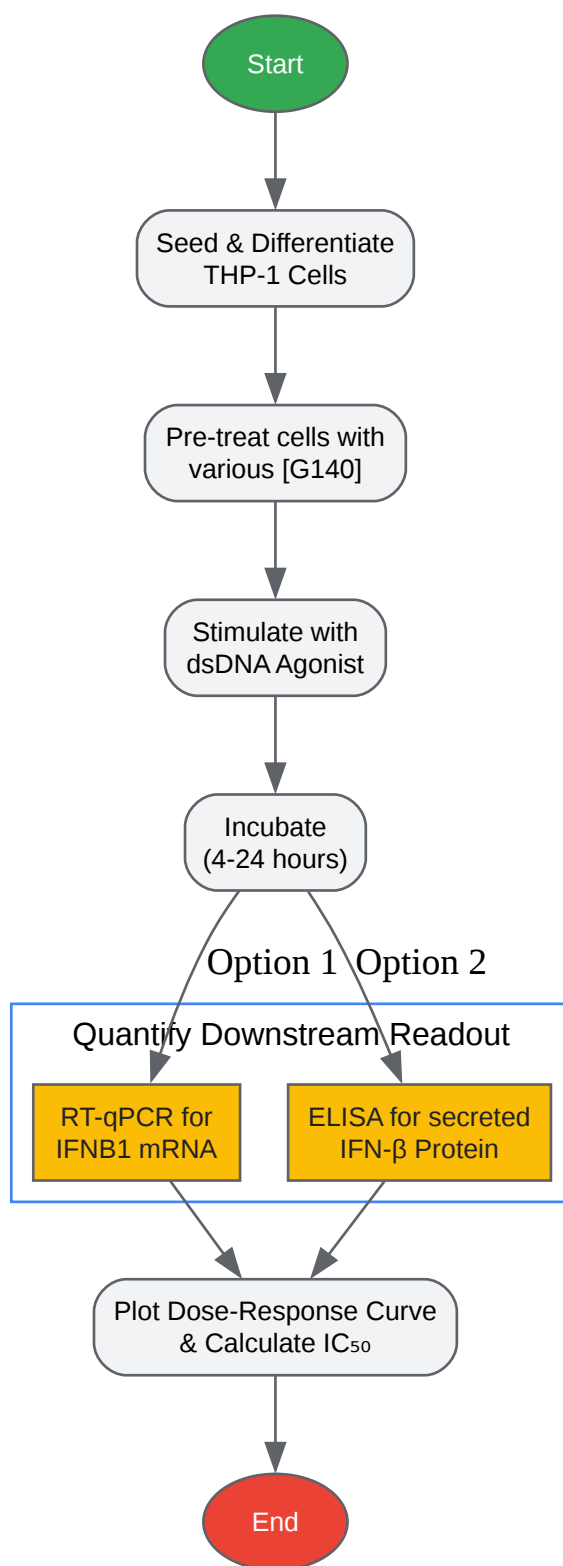
Cellular cGAS Inhibition Assay (IFN-β Readout)

Objective: To determine the cellular IC₅₀ of **G140** in a relevant human cell line (e.g., THP-1 monocytes).

Principle: This assay measures the ability of **G140** to inhibit cGAS within a cellular context. Cells are stimulated with a dsDNA agonist to activate the pathway, and the inhibition of a key downstream product, such as IFN-β mRNA or secreted protein, is quantified.^[1]

Methodology:

- Cell Culture: Seed human THP-1 monocytes in a multi-well plate. For adherent cells, differentiate with Phorbol 12-myristate 13-acetate (PMA) for 24-48 hours.[\[7\]](#)
- Inhibitor Pre-treatment: Pre-treat the cells with a range of **G140** concentrations for 1-2 hours.
- Pathway Stimulation: Activate the cGAS-STING pathway by transfecting the cells with a dsDNA agonist (e.g., Herring Testes DNA or a synthetic dsDNA oligonucleotide like ISD). Include an unstimulated control.[\[7\]](#)[\[10\]](#)
- Incubation: Incubate the cells for a period sufficient to allow for gene expression and protein secretion (e.g., 4-6 hours for mRNA, 18-24 hours for secreted protein).
- Readout Quantification:
 - mRNA Level: Harvest the cells, extract total RNA, and perform RT-qPCR to quantify the relative expression of the IFNB1 gene, normalizing to a housekeeping gene.[\[5\]](#)
 - Protein Level: Collect the cell culture supernatant and quantify the concentration of secreted IFN- β using an Enzyme-Linked Immunosorbent Assay (ELISA).[\[9\]](#)
- Data Analysis: Normalize the readout to the stimulated vehicle control. Plot the normalized response against **G140** concentration to determine the cellular IC₅₀ value.



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Figure 3: Workflow for cellular cGAS inhibition assay.

Western Blot Analysis of Pathway Phosphorylation

Objective: To visually confirm **G140**'s inhibitory effect on the phosphorylation of key signaling proteins downstream of cGAS.

Principle: Western blotting allows for the detection of specific proteins and their post-translational modifications, such as phosphorylation. Inhibition of cGAS by **G140** should lead to a dose-dependent reduction in the phosphorylation of STING, TBK1, and IRF3 upon dsDNA stimulation.^[7]

Methodology:

- **Cell Treatment:** Treat cells (e.g., PMA-differentiated THP-1) with vehicle or varying concentrations of **G140**, followed by stimulation with a dsDNA agonist as described in the cellular assay.
- **Cell Lysis:** Harvest the cells and lyse them in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.
- **Protein Quantification:** Determine the total protein concentration of each lysate using a standard method (e.g., BCA assay) to ensure equal loading.
- **SDS-PAGE and Transfer:** Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a nitrocellulose or PVDF membrane.
- **Immunoblotting:**
 - Block the membrane to prevent non-specific antibody binding.
 - Incubate the membrane with primary antibodies specific for phosphorylated proteins (p-STING, p-TBK1, p-IRF3).
 - Also, probe separate blots or strip and re-probe the same blot with antibodies for the total forms of these proteins (STING, TBK1, IRF3) and a loading control (e.g., GAPDH or β -Actin) to confirm equal protein loading.

- Detection: Incubate with a species-appropriate horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.
- Analysis: Compare the band intensities for the phosphorylated proteins in **G140**-treated samples to the stimulated vehicle control. A decrease in the p-protein/total protein ratio indicates pathway inhibition.

Conclusion

G140 is a well-characterized, potent, and specific inhibitor of human cGAS.[4][5] Its mechanism, involving direct competition with ATP/GTP in the enzyme's catalytic pocket, effectively halts the production of 2',3'-cGAMP and arrests the downstream STING-mediated inflammatory cascade.[1][4] With high potency in cellular models and a favorable toxicity profile, **G140** serves as an indispensable tool for basic research into the cGAS-STING pathway and stands as a valuable lead compound for the development of novel therapeutics targeting a range of autoimmune and inflammatory disorders.[1][4]

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